molecular formula C26H24F2N6O4S2 B2864549 4-(N,N-dimethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-26-0

4-(N,N-dimethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2864549
CAS RN: 310427-26-0
M. Wt: 586.63
InChI Key: UMGXVFUSVWJHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H24F2N6O4S2 and its molecular weight is 586.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including those substituted with fluorophenyl groups, have been extensively studied for their therapeutic potential. For example, fluorine substituted 1,2,4-triazinones have shown promise as potential anti-HIV-1 and CDK2 inhibitors, indicating the role of fluorine in enhancing biological activity (Makki, M., Abdel-Rahman, R. M., & Khan, K. A., 2014). Additionally, triazole compounds have been synthesized for various applications, including antimicrobial activity, showcasing the versatility of triazole chemistry in developing new therapeutic agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Benzamide Analogues in Drug Discovery

Benzamide derivatives are another important class of compounds in drug discovery, known for their diverse pharmacological properties. For instance, synthetic efforts have led to the discovery of benzamide-based analogs with significant antiviral activities, particularly against avian influenza virus, highlighting the potential of benzamide scaffolds in antiviral drug development (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Applications in Corrosion Inhibition

Compounds featuring benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors, indicating their potential utility in protecting metals from corrosion in industrial applications. The study of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions exemplifies the application of these compounds in materials science (Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N6O4S2/c1-33(2)40(37,38)22-13-3-17(4-14-22)25(36)29-15-23-31-32-26(34(23)21-11-7-19(28)8-12-21)39-16-24(35)30-20-9-5-18(27)6-10-20/h3-14H,15-16H2,1-2H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXVFUSVWJHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.